molecular formula C16H19ClN2O3S2 B10970152 1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine

1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine

Cat. No.: B10970152
M. Wt: 386.9 g/mol
InChI Key: ZYBUCVGICQPZBT-UHFFFAOYSA-N
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Description

1-[(5-CHLORO-2-THIENYL)SULFONYL]-4-(3-METHOXYBENZYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a 5-chloro-2-thienylsulfonyl group and a 3-methoxybenzyl group

Preparation Methods

The synthesis of 1-[(5-CHLORO-2-THIENYL)SULFONYL]-4-(3-METHOXYBENZYL)PIPERAZINE typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions to introduce the 5-chloro-2-thienylsulfonyl and 3-methoxybenzyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-[(5-CHLORO-2-THIENYL)SULFONYL]-4-(3-METHOXYBENZYL)PIPERAZINE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-[(5-CHLORO-2-THIENYL)SULFONYL]-4-(3-METHOXYBENZYL)PIPERAZINE exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired therapeutic or chemical outcomes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

When compared to similar compounds, 1-[(5-CHLORO-2-THIENYL)SULFONYL]-4-(3-METHOXYBENZYL)PIPERAZINE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C16H19ClN2O3S2

Molecular Weight

386.9 g/mol

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-4-[(3-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C16H19ClN2O3S2/c1-22-14-4-2-3-13(11-14)12-18-7-9-19(10-8-18)24(20,21)16-6-5-15(17)23-16/h2-6,11H,7-10,12H2,1H3

InChI Key

ZYBUCVGICQPZBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl

Origin of Product

United States

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